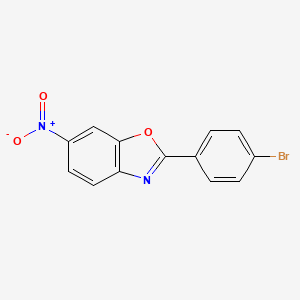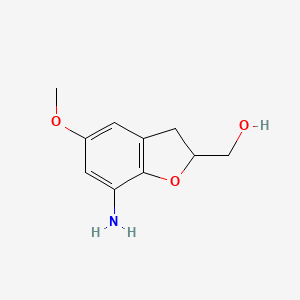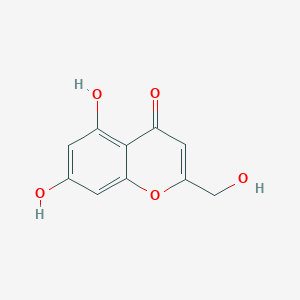
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted at the 3-position with an ethyl 2-(cyclopropylmethylamino) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridinecarboxylic acid, is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-pyridinecarboxylate.
Amination: The ethyl 3-pyridinecarboxylate is then reacted with cyclopropylmethylamine under basic conditions to form the desired product. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium amide or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia or organolithium reagents in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(methylamino)-2-pyridin-3-ylacetate: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Ethyl 2-(ethylamino)-2-pyridin-3-ylacetate: Contains an ethyl group instead of a cyclopropylmethyl group.
Ethyl 2-(cyclopropylamino)-2-pyridin-3-ylacetate: Similar but lacks the methyl group on the cyclopropyl ring.
Uniqueness
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12(15-8-10-5-6-10)11-4-3-7-14-9-11/h3-4,7,9-10,12,15H,2,5-6,8H2,1H3 |
Clave InChI |
ULNOJWXUPROXEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CN=CC=C1)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)




![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)




![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)
